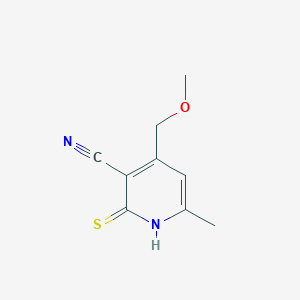

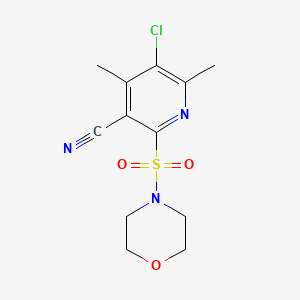

N-(4-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine and pyridine rings. Pyridinium salts are known for their diverse reactivity .科学的研究の応用

Antimalarial Agents

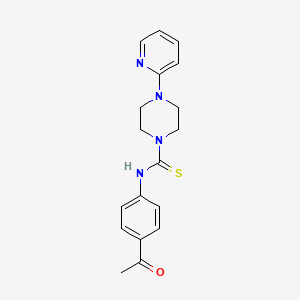

N-(4-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide derivatives have been explored for their antimalarial properties. For instance, derivatives of 2-acetylpyridine thiosemicarbazones, which share structural similarities with the compound , demonstrated significant efficacy against Plasmodium berghei in infected mice. These compounds, particularly those incorporating piperazine or similar heterocyclic systems, showed curative properties at remarkably low doses, underscoring their potential as antimalarial agents (Klayman et al., 1979).

Platelet Antiaggregating Activity

Further research into N-(4-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide and its analogs has revealed compounds with notable platelet antiaggregating and other biological activities. Specifically, certain N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, and 4-morpholine-carbothioamides exhibited superior or comparable antiplatelet activity to acetylsalicylic acid, alongside moderate hypoglycemic effects and competitive antiacetylcholine and H1-antihistaminic effects in vitro (Ranise et al., 1991).

Antibacterial and Hypoglycemic Activities

N-(1-Adamantyl)carbothioamide derivatives, similar in structural function to N-(4-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, have shown promising results in terms of their antibacterial and hypoglycemic activities. The synthesis of these derivatives and their subsequent testing against various pathogenic bacteria and yeast-like fungus Candida albicans revealed potent antibacterial activity. Additionally, some compounds demonstrated significant reductions in serum glucose levels in diabetic rats, indicating their potential as hypoglycemic agents (Al-Abdullah et al., 2015).

特性

IUPAC Name |

N-(4-acetylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-14(23)15-5-7-16(8-6-15)20-18(24)22-12-10-21(11-13-22)17-4-2-3-9-19-17/h2-9H,10-13H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEMIIMJFCBYJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667632 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-acetylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)

![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)

![3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5560357.png)

![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)

![ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5560364.png)

![4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B5560371.png)